Cas no 170632-13-0 (2-Furancarboxylic acid, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-, methylester)
![2-Furancarboxylic acid, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-, methylester structure](https://ja.kuujia.com/scimg/cas/170632-13-0x500.png)
2-Furancarboxylic acid, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-, methylester 化学的及び物理的性質
名前と識別子
-
- 2-Furancarboxylic acid, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-, methylester
- 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole
- C11614
- Methyl 5-(1-benzylindazol-3-yl)furan-2-carboxylate
- 170632-13-0
- SCHEMBL1898458
- CS-M3055
- 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)-1H-indazole
- LJADKHFBAHDMDH-UHFFFAOYSA-N
- AKOS037649789
- CHEMBL122024
- CS-13643
- VGA63213
-
- インチ: InChI=1S/C20H16N2O3/c1-24-20(23)18-12-11-17(25-18)19-15-9-5-6-10-16(15)22(21-19)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3
- InChIKey: LJADKHFBAHDMDH-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC=C(C2=NN(CC3=CC=CC=C3)C4=CC=CC=C42)O1
計算された属性
- せいみつぶんしりょう: 332.11618
- どういたいしつりょう: 332.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 466
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 57.3Ų
じっけんとくせい
- PSA: 57.26
2-Furancarboxylic acid, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-, methylester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM536443-1g |
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole |
170632-13-0 | 98% | 1g |
$1439 | 2023-02-17 | |
Chemenu | CM536443-100mg |
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole |
170632-13-0 | 98% | 100mg |
$359 | 2023-02-17 | |
ChemScence | CS-M3055-100mg |
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole |
170632-13-0 | 100mg |
$383.0 | 2022-04-27 | ||
Chemenu | CM536443-250mg |
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole |
170632-13-0 | 98% | 250mg |
$719 | 2023-02-17 |
2-Furancarboxylic acid, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-, methylester 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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10. Book reviews
2-Furancarboxylic acid, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-, methylesterに関する追加情報
Introduction to 2-Furancarboxylic Acid, 5-[1-(Phenylmethyl)-1H-Indazol-3-yl]-, Methylester (CAS No: 170632-13-0)
The compound 2-Furancarboxylic acid, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-, methylester, with the CAS registry number 170632-13-0, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a furan ring with an indazole moiety and a methylester group. The integration of these structural elements contributes to its intriguing chemical properties and potential biological activities.
Recent studies have highlighted the importance of such compounds in drug discovery and development. The indazole ring system, in particular, has been extensively explored for its potential as a scaffold in the design of bioactive molecules. The presence of the phenylmethyl group further enhances the compound's versatility, making it a promising candidate for various applications in medicinal chemistry.
The synthesis of this compound involves a series of carefully designed reactions that ensure the precise assembly of its structural components. Researchers have employed methodologies such as Suzuki coupling and esterification to achieve high yields and purity levels. These advancements in synthetic chemistry have significantly contributed to the scalability of this compound for research and industrial purposes.
In terms of biological activity, this compound has shown potential in several areas. For instance, studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and oxidative stress. This makes it a valuable tool for investigating diseases such as neurodegenerative disorders and cardiovascular conditions.
Moreover, the methylester group plays a crucial role in enhancing the compound's pharmacokinetic properties. This modification improves its bioavailability and stability within biological systems, making it an attractive candidate for drug delivery systems.
Looking ahead, ongoing research is focused on optimizing the compound's bioactivity through further structural modifications. By leveraging computational chemistry techniques and high-throughput screening assays, scientists aim to unlock new therapeutic potentials for this compound.
In conclusion, 2-Furancarboxylic acid, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-, methylester (CAS No: 170632-13-0) represents a cutting-edge molecule with vast opportunities in both academic research and industrial applications. Its unique structure, coupled with advancements in synthetic methods and biological studies, positions it as a key player in the development of innovative therapeutic agents.
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